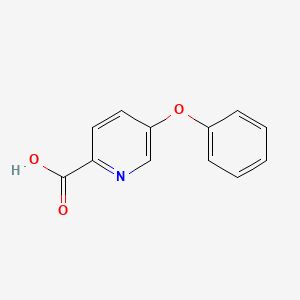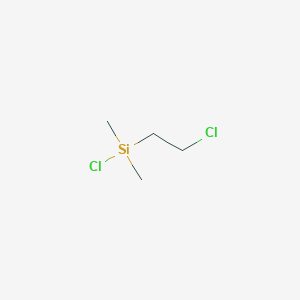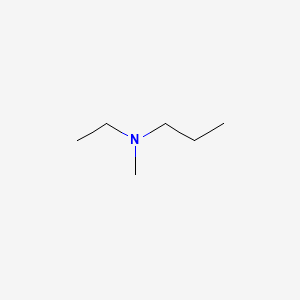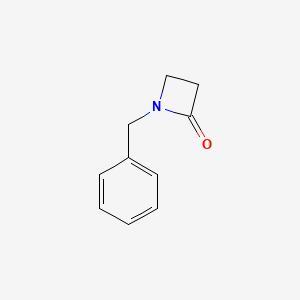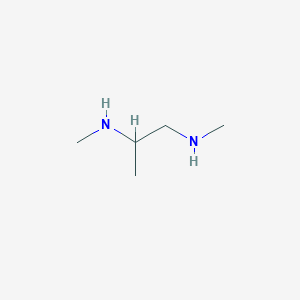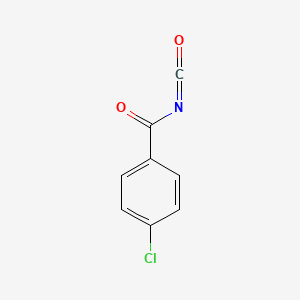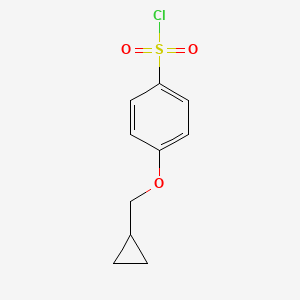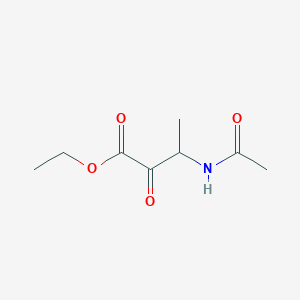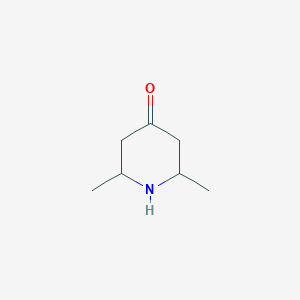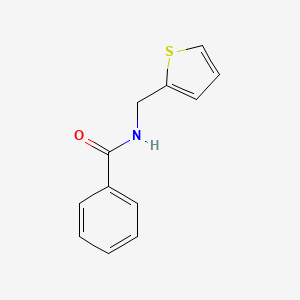
Dimethyl 4-methylpyridine-2,6-dicarboxylate
説明
Dimethyl 4-methylpyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C10H11NO4 . It is used as a biochemical reagent and can serve as a starting material for various organic syntheses .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-methylpyridine-2,6-dicarboxylate can be represented by the SMILES stringCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC . This indicates that the compound contains a pyridine ring substituted with methyl and carboxylate groups. Physical And Chemical Properties Analysis
Dimethyl 4-methylpyridine-2,6-dicarboxylate is a solid at room temperature . The compound has a molecular weight of 209.20 .科学的研究の応用
1. Photochemical Applications
Dimethyl 4-methylpyridine-2,6-dicarboxylate is involved in photochemical processes. A study by Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines, including compounds like 2-amino-3-methyl-, 4-methyl-, 5-methyl-, and 6-methylpyridines. This research highlights the role of such compounds in forming dimers upon ultraviolet irradiation, demonstrating their potential in photochemical applications (Taylor & Kan, 1963).
2. Solar Cell Technology
The compound's derivatives have found use in solar cell technology. Constable et al. (2009) conducted research on Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, including variants similar to dimethyl 4-methylpyridine-2,6-dicarboxylate. These complexes are significant for their incorporation into copper-based dye-sensitized solar cells (DSCs), showcasing the compound's utility in renewable energy technologies (Constable et al., 2009).
3. Synthesis of Derivatives
Gong-chun (2013) detailed the synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid, starting from related compounds like dimethyl 4-methylpyridine-2,6-dicarboxylate. This research underscores the compound's role as a precursor in synthesizing various chemical derivatives, which could have further applications in medicinal chemistry and materials science (Gong-chun, 2013).
4. Role in Chemical Reactions
In another study, Childs et al. (1967) investigated the thermal rearrangement of certain compounds to derivatives of 6-aminofulvene. They found that compounds like dimethyl 4-methylpyridine-2,6-dicarboxylate underwent specific rearrangements when heated. This provides insight into the compound's behavior under thermal conditions and its potential use in synthesizing new organic compounds (Childs et al., 1967).
5. Photoluminescence Studies
Huang (2008) used a derivative of dimethyl 4-methylpyridine-2,6-dicarboxylate in the study of metal(II) coordination polymers, demonstrating unusual disorder and photoluminescence. This research is significant in exploring the photophysical properties of such compounds, potentially leading to applications in optoelectronic devices (Huang, 2008).
将来の方向性
The future directions of research involving Dimethyl 4-methylpyridine-2,6-dicarboxylate could potentially involve its use as a starting material for the synthesis of novel compounds. For example, Dimethyl 2,6-pyridinedicarboxylate has been used to synthesize pyridine-bridged bis pyrazole ligands , suggesting potential applications in coordination chemistry and materials science.
特性
IUPAC Name |
dimethyl 4-methylpyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)11-8(5-6)10(13)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPAXVAQJKQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-methylpyridine-2,6-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



